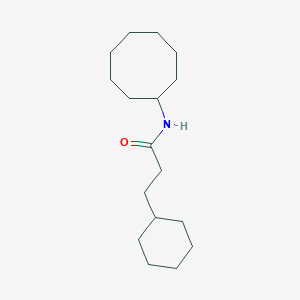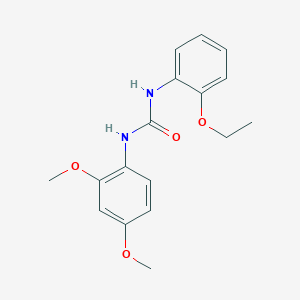
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DFP-FA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to have potential applications in various areas of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been used as a tool to study the role of certain proteins in synaptic transmission and plasticity. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been explored as a potential inhibitor of certain enzymes involved in tumor growth and metastasis.
Mechanism of Action
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide is believed to exert its effects through the inhibition of certain enzymes and proteins. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects depending on the specific application. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for certain enzymes and proteins. However, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, including exploring its potential as a drug candidate for various diseases, investigating its effects on different enzymes and proteins, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the safety and toxicity of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
Synthesis Methods
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde to form an intermediate compound, which is then reacted with acryloyl chloride to produce N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-11-4-1-10(2-5-11)3-8-15(20)19-14-7-6-12(17)9-13(14)18/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIEJIDLXWQDE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)
![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)


